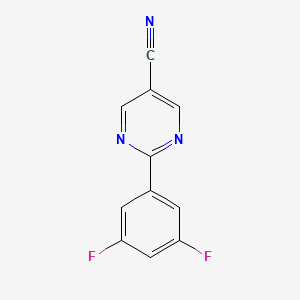

2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F2N3/c12-9-1-8(2-10(13)3-9)11-15-5-7(4-14)6-16-11/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWXYUFIVLYWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662755 | |

| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960198-64-5 | |

| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials based on diverse sources.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a difluorophenyl group and a carbonitrile functional group. The presence of fluorine atoms may enhance its lipophilicity and biological activity.

Anticancer Activity

Numerous studies have demonstrated that pyrimidine-5-carbonitrile derivatives exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

The compound has been shown to act as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition leads to cell cycle arrest at the G0/G1 phase, thereby preventing further proliferation of cancer cells . Additionally, it has been observed to upregulate pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2, contributing to its apoptotic effects .

Case Studies

- Cytotoxicity in Leukemia Cells : A study reported that derivatives of pyrimidine-5-carbonitrile exhibited significant cytotoxicity against K562 leukemia cells through the inhibition of the PI3K/AKT signaling pathway, leading to apoptosis .

- Solid Tumor Cell Lines : Another study highlighted that this compound showed potent growth inhibition in solid tumor cell lines such as CNE-2, with IC50 values indicating strong cytotoxicity .

Comparative Activity Table

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (Leukemia) | 11.08 | CDK4/6 Inhibition |

| Pyrimidine Derivative X | SW480 (Colon Cancer) | 6.52 | Upregulation of Bax |

| Compound Y | CNE-2 (Solid Tumor) | 8.00 | Apoptosis Induction |

Other Biological Activities

Beyond anticancer properties, pyrimidine derivatives have shown promise in antimicrobial and anti-inflammatory activities. For instance:

- Antimicrobial Activity : Some derivatives have displayed significant antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Effects : Certain studies indicate that pyrimidines can inhibit COX-2 activity, demonstrating potential as anti-inflammatory agents .

Scientific Research Applications

Synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile

The synthesis of pyrimidine-5-carbonitriles, including the difluorinated variant, can be achieved through various methods. A common approach involves the condensation of aromatic aldehydes with malononitrile and urea or thiourea under optimized conditions. Recent studies have indicated that using modified catalysts can enhance yields and reduce reaction times significantly .

Antimicrobial Activity

Pyrimidine-5-carbonitriles have demonstrated promising antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with some compounds exhibiting broad-spectrum activity . The introduction of fluorine atoms in the structure has been linked to enhanced potency against these pathogens.

Antitubercular Activity

Research indicates that this compound derivatives possess significant activity against Mycobacterium tuberculosis. Molecular docking studies suggest that these compounds interact effectively with key enzymes involved in the mycobacterial metabolic pathways, making them potential candidates for new tuberculosis treatments .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have reported that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .

Case Study: Antimycobacterial Activity

A study focused on the synthesis and evaluation of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile derivatives highlighted their potent antitubercular activity against M. tuberculosis strain H37Rv. The study utilized molecular docking to elucidate interactions with the enzyme InhA, revealing a network of hydrogen bonds and π–π stacking interactions that contribute to their efficacy .

Case Study: Anticancer Activity

In a separate investigation, a series of pyrimidine derivatives were tested against multiple cancer cell lines, demonstrating a wide range of inhibitory effects on cell proliferation. The most active compounds were identified as effective CDK inhibitors, leading to cell cycle arrest and apoptosis in treated cells .

Summary Table of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against S. aureus and B. subtilis |

| Antitubercular | Mycobacterial Activity | Potent against M. tuberculosis with strong binding interactions |

| Anticancer | Cell Proliferation Inhibition | Selective toxicity towards cancer cells; CDK inhibition |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,5-difluorophenyl group exhibits reactivity toward nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic rings. Fluorine atoms at meta positions activate specific sites for substitution:

Cyano Group Transformations

The electron-deficient cyano group participates in cycloadditions and reductions:

Cycloaddition Reactions

The cyano group facilitates [2+3] cycloadditions with sodium azide under acidic conditions:

Example: Formation of 5-(tetrazol-5-yl)pyrimidine derivatives (reported in analogs ).

Reduction to Amines

Catalytic hydrogenation converts the cyano group to an amine:

Yields exceed 85% for related pyrimidine-5-carbonitriles .

Pyrimidine Ring Functionalization

The pyrimidine core undergoes electrophilic substitution at electron-rich positions (C4 and C6):

Cross-Coupling Reactions

The pyrimidine ring and fluorophenyl group enable transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

4-Bromo derivatives react with aryl boronic acids:

Example: Coupling with 4-methoxyphenylboronic acid yields biaryl derivatives (85% yield, ).

Buchwald-Hartwig Amination

Replaces bromine with amines:

Used to synthesize kinase inhibitors.

Condensation Reactions

The cyano group participates in Knoevenagel condensations with aldehydes:

| Aldehyde | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Bone char-nPrN-SO₃H, solvent-free | 5-Cyano-4-phenylpyrimidine derivative | 92% |

| 4-Chlorobenzaldehyde | DBSA, water, RT | 4-(4-Chlorophenyl)pyrimidine-5-carbonitrile | 88% |

Biological Activity-Driven Modifications

Derivatives show enhanced pharmacological properties:

-

Thiourea adducts : React with thiourea under microwave irradiation to form antiproliferative agents (IC₅₀ = 8.3–20.4 μM against MCF-7 cells) .

-

Sulfonamide derivatives : Condensation with sulfonyl chlorides yields antitubercular agents (MIC = 1.6 μg/mL against M. tuberculosis H37Rv) .

Stability and Reaction Kinetics

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile with related compounds:

*Calculated using analogous structures from .

- Carbonitrile vs. Aldehyde : Replacing the aldehyde group in 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde with a carbonitrile increases polarity (higher PSA) and slightly elevates LogP due to the nitrile’s hydrophobic character. This substitution likely enhances target binding affinity, as seen in A1AR agonists like LUF6941 .

- Fluorine Substitution: The 3,5-difluorophenyl group confers higher electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., LUF7064 with a simple thiazole group). Fluorine’s electron-withdrawing effects may also improve π-stacking interactions in receptor binding pockets .

Preparation Methods

General Synthetic Strategies for Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-5-carbonitrile derivatives, including 2-(3,5-difluorophenyl)pyrimidine-5-carbonitrile, are typically synthesized via condensation reactions involving three main components:

- Aromatic aldehydes (including 3,5-difluorobenzaldehyde for the target compound)

- Malononitrile or ethyl cyanoacetate

- Urea or thiourea (or related nitrogen sources)

These reactions are often catalyzed by bases or acid catalysts under solvent-free or solvent conditions, with microwave irradiation or conventional heating to improve yields and reduce reaction times.

One-Pot Multi-Component Condensation Using Malononitrile

A highly efficient and eco-friendly method involves a one-pot, solvent-free condensation of aromatic aldehydes, malononitrile, and urea or thiourea catalyzed by a recyclable bone char-nPrN-SO3H nanocatalyst at 80 °C. This method provides excellent yields in a short time (minutes) and allows for easy product isolation by filtration and recrystallization from ethanol.

Procedure Summary:

| Component | Molar Ratio | Conditions | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Aromatic aldehyde (3,5-difluorobenzaldehyde) | 1 | Solvent-free, 80 °C | Bone char-nPrN-SO3H (0.4 mol%) | High (typically >85%) | Few minutes |

| Malononitrile | 1.2 | Stirring under heating | |||

| Urea or Thiourea | 1.8 |

After reaction completion (monitored by TLC), water is added, precipitate filtered, washed with hot ethanol, and recrystallized to yield pure this compound.

Synthesis via Ethyl Cyanoacetate Route

An alternative approach uses ethyl cyanoacetate as the nitrile source, reacting with thiourea and 3,5-difluorobenzaldehyde under reflux in ethanol with potassium carbonate or sodium ethoxide as catalysts. Microwave irradiation significantly improves yield and reduces reaction time.

| Catalyst | Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Potassium carbonate | Reflux in ethanol (4–8 h) | 55–85 | Conventional vs microwave (5–10 min) | Microwave improves yield/time |

| Sodium ethoxide | Reflux in ethanol overnight | Up to 90 | Conventional | High yield, longer reaction |

| Piperidine | Reflux in ethanol overnight | 41–61 | Conventional | Moderate yield |

Microwave-assisted synthesis of pyrimidine-5-carbonitriles from ethyl cyanoacetate, guanidine, and aromatic aldehydes yields up to 90% in 7–12 minutes under ethanolic sodium hydroxide catalysis.

α-Cyano Ketone-Based Synthesis

Using α-cyano ketones such as benzoyl acetonitrile, guanidine, and 3,5-difluorobenzaldehyde in DMF with sodium carbonate at elevated temperature (120 °C) yields 2-amino-4,6-diphenylpyrimidine-5-carbonitrile derivatives. Microwave irradiation enhances yields (34–86%) and reduces reaction time (30–60 min).

Other Synthetic Routes and Catalysts

- Ball-Mill Solvent-Free Method: Condensation of malononitrile, thiourea, and aldehydes under catalyst-free conditions using ball-milling offers an environmentally benign alternative with good yields.

- Microwave Irradiation: Widely used to accelerate reactions involving malononitrile, urea, and aromatic aldehydes, achieving high yields rapidly (e.g., 200 W power at 130 °C).

- Use of Various Bases: Sodium hydroxide, sodium carbonate, piperidine, and potassium carbonate have been employed as catalysts to optimize yield and reaction times.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield Range (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| One-pot solvent-free (bone char nanocatalyst) | 3,5-difluorobenzaldehyde, malononitrile, urea/thiourea | Bone char-nPrN-SO3H, 80 °C, solvent-free | >85 | Minutes | Eco-friendly, recyclable catalyst |

| Ethyl cyanoacetate route | Ethyl cyanoacetate, thiourea, aldehyde | K2CO3 or NaOEt, reflux or microwave | 55–90 | 5 min (microwave) to 8 h (reflux) | Microwave improves yield/time |

| α-Cyano ketone route | Benzoyl acetonitrile, guanidine, aldehyde | Na2CO3, DMF, 120 °C, microwave | 34–86 | 30–60 min | Microwave preferred for higher yield |

| Ball-mill solvent-free | Malononitrile, thiourea, aldehyde | Catalyst-free, ball-milling | Moderate to high | Minutes to hours | Green chemistry approach |

| Microwave-assisted condensation | Malononitrile, urea, aldehyde | Microwave irradiation, 130 °C, 200 W | High | Minutes | Rapid and efficient |

Summary of Research Findings

- The bone char-nPrN-SO3H catalyzed one-pot synthesis is notable for its high efficiency, short reaction time, and environmental friendliness, making it a preferred method for this compound synthesis.

- Microwave-assisted methods consistently outperform conventional heating in yield and reaction time, especially when ethyl cyanoacetate or α-cyano ketones are used as starting materials.

- Solvent-free and catalyst-free ball-milling techniques offer sustainable alternatives but may require longer times or optimization for specific substrates.

- The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product, with alkaline catalysts such as sodium ethoxide and potassium carbonate being effective in many cases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, a related pyrimidine-5-carbonitrile derivative was synthesized via acid-catalyzed condensation using p-toluenesulfonic acid in 2-propanol, achieving moderate yields . Optimization may include varying catalysts (e.g., Lewis acids), temperature control (80–120°C), and solvent polarity adjustments (e.g., DMF vs. THF). Monitoring intermediates via TLC or HPLC is critical to isolate pure products.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR (δ -110 to -120 ppm) identifies fluorine substituent environments, while NMR resolves aromatic protons (δ 7.5–8.5 ppm).

- IR : The nitrile group exhibits a sharp peak near 2220–2240 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 244.05).

- XRD : Single-crystal X-ray diffraction, as demonstrated for structurally similar carbonitriles, provides bond-length and dihedral-angle data .

Q. How do solubility and stability profiles of this compound vary under different experimental conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability tests under acidic/basic conditions (pH 1–12) and thermal analysis (TGA/DSC) reveal decomposition above 250°C. For storage, inert atmospheres (N) and desiccants are recommended. Related pyrimidine derivatives show melting points near 280–284°C, suggesting thermal resilience .

Advanced Research Questions

Q. How do fluorinated substituents influence the electronic properties and reactivity of pyrimidine carbonitriles in cross-coupling reactions?

- Methodological Answer : The 3,5-difluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) can predict charge distribution and Fukui indices to identify reactive sites. Experimentally, compare coupling efficiency with non-fluorinated analogs using Pd catalysts (e.g., Pd(PPh)) and track kinetics via NMR .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell-line variability, solvent effects). Standardize protocols using:

- Dose-response curves (IC values across ≥3 replicates).

- Solvent controls (e.g., DMSO ≤0.1% v/v).

- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Cross-reference with crystallographic data to correlate bioactivity with steric/electronic features .

Q. How can computational methods predict the binding affinity of this compound toward kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of kinase domains (PDB entries). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Compare results with experimental IC data for related pyrimidine inhibitors, adjusting force fields for fluorine’s van der Waals parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.